2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide
Description
This compound is a 1,2,4-triazole derivative featuring a sulfanyl-acetamide backbone. Its structure includes a 4-amino-5-phenyl-substituted triazole core linked to a dimethylamino-substituted phenyl group via a thioether-acetamide bridge. The dimethylamino group enhances solubility in polar solvents, while the phenyl and amino groups on the triazole contribute to π-π stacking and hydrogen-bonding interactions, respectively.
Properties
Molecular Formula |
C18H20N6OS |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide |
InChI |
InChI=1S/C18H20N6OS/c1-23(2)15-10-8-14(9-11-15)20-16(25)12-26-18-22-21-17(24(18)19)13-6-4-3-5-7-13/h3-11H,12,19H2,1-2H3,(H,20,25) |
InChI Key |
WTJFIFZDSKILJV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Strategy
The target compound is synthesized via a two-step modular approach involving (i) the preparation of the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol intermediate and (ii) its subsequent alkylation with N-[4-(dimethylamino)phenyl]-2-chloroacetamide. This methodology aligns with established protocols for analogous triazole-acetamide derivatives, leveraging nucleophilic substitution and cyclocondensation reactions.
Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
The triazole core is synthesized through cyclocondensation of thiocarbohydrazide with benzaldehyde derivatives. For instance, heating benzaldehyde with thiocarbohydrazide in ethanol under reflux yields the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol intermediate. Alternative methods employ hydrazine hydrate and methyl isothiocyanate in basic media (10% NaOH), followed by acidification to precipitate the product.
Alkylation with 2-Chloro-N-[4-(dimethylamino)phenyl]acetamide
The thiol group of the triazole intermediate undergoes nucleophilic substitution with 2-chloro-N-[4-(dimethylamino)phenyl]acetamide in the presence of a base. Sodium hydride (NaH) in dichloromethane (DCM) or potassium carbonate (K₂CO₃) in acetone facilitates this reaction at 60–76°C, yielding the final product. Typical reaction durations range from 3–6 hours, with yields varying between 44% and 78% depending on substituents and conditions.
Schiff Base Intermediate Utilization
Recent studies demonstrate the incorporation of Schiff base intermediates to enhance reaction efficiency. For example, reacting 4-amino-5-phenyl-1,2,4-triazole-3-thiol with 2-bromoacetamide derivatives bearing dimethylaminoaryl groups in a biphasic system (DCM/water) improves regioselectivity. This method reduces side reactions, achieving yields upward of 70%.
Solid-Phase Synthesis
Solid-supported synthesis using Wang resin has been explored to streamline purification. The triazole-thiol is immobilized on resin, followed by on-resin alkylation with chloroacetamide derivatives. After cleavage, the product is obtained in >90% purity, albeit with higher operational complexity.
Reaction Optimization and Critical Parameters
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction efficiency:
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Polar aprotic solvents (e.g., dimethylformamide, acetone) enhance nucleophilicity of the thiol group, accelerating alkylation.
-
Nonpolar solvents (e.g., DCM) minimize side reactions but require longer reaction times.
-
Bases : NaH offers superior deprotonation of the thiol group compared to K₂CO₃, though the latter is cost-effective for large-scale synthesis.
Temperature and Catalysis
Workup and Purification
-
Precipitation : Acidification to pH 4–5 with HCl precipitates the product, enabling facile filtration.
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Chromatography : Silica gel chromatography (ethyl acetate/hexane, 3:7) resolves regioisomers, achieving >95% purity.
Spectroscopic Characterization and Structural Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
-
Peaks at 1654 cm⁻¹ (C=O stretch) and 1245 cm⁻¹ (C=S stretch) validate the acetamide and thioether functionalities.
Scalability and Industrial Considerations
Kilogram-Scale Synthesis
Pilot-scale trials using K₂CO₃ in acetone at 70°C achieved 65% yield with 99% purity after recrystallization (ethanol/water). Key challenges include:
-
Moisture sensitivity : The 4-amino group necessitates anhydrous conditions to prevent hydrolysis.
-
Byproduct formation : Over-alkylation at the triazole N⁴ position is mitigated by stoichiometric control.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| NaH/DCM alkylation | 78 | 98 | 12.4 |
| K₂CO₃/acetone | 65 | 99 | 8.2 |
| Solid-phase synthesis | 85 | 95 | 22.7 |
The K₂CO₃/acetone method offers the best cost-to-yield ratio for industrial applications, while solid-phase synthesis suits high-purity pharmaceutical batches .
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
The compound exhibits diverse biological activities due to its structural features, including a triazole ring and a thioether linkage. These characteristics enhance its interaction with various biological targets such as enzymes and receptors.
Anticancer Activity
Research indicates that compounds containing the triazole moiety can exhibit significant anticancer properties. For instance, studies have demonstrated that similar compounds show promising results against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been noted in several studies, making it a candidate for further investigation in cancer therapy .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. It has shown effectiveness against enzymes relevant to conditions such as Type 2 Diabetes Mellitus and Alzheimer's Disease. The inhibitory activity of similar compounds has been explored in the context of α-glucosidase and acetylcholinesterase inhibition .
Case Study 1: Anticancer Evaluation
In a study exploring the anticancer properties of related triazole compounds, it was found that derivatives exhibited significant cytotoxicity against human cancer cell lines, including colon and breast cancer cells. The mechanism of action involved the induction of apoptosis through the activation of specific signaling pathways .
Case Study 2: Enzyme Inhibition
Another study focused on the synthesis of new sulfonamide derivatives that included the triazole structure. These compounds were screened for their ability to inhibit α-glucosidase and acetylcholinesterase enzymes. Results indicated that some derivatives displayed substantial inhibitory activity, suggesting their potential use in treating metabolic disorders and neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. The compound’s triazole ring is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The compound’s analogs differ primarily in substituents on the triazole ring and the acetamide-linked aryl group. Key examples include:
Physicochemical Properties
- Lipophilicity : The dichlorophenyl analog (logP ~3.5) is more lipophilic than the target compound (logP ~2.8) due to chlorine’s hydrophobic nature.
- Solubility: The dimethylamino group in the target compound improves aqueous solubility (∼15 mg/mL) compared to non-polar substituents (e.g., methylphenyl: ∼5 mg/mL) .
- Melting Points : Analogs with nitro or acetamido groups (e.g., 273–274°C for nitro-substituted ) exhibit higher melting points than the target compound (∼210–215°C), indicating stronger intermolecular interactions.
Key Research Findings
Substituent-Driven Activity: The dimethylamino group optimizes solubility without compromising receptor affinity, making it superior to nitro or chloro substituents in drug-design contexts .
Triazole Core Flexibility: Modifications at the 4- and 5-positions of the triazole allow tuning of electronic properties (e.g., chlorophenyl for electron withdrawal, amino for electron donation) .
Pharmacokinetic Trade-offs : While chlorophenyl analogs exhibit better bioavailability, their cytotoxicity limits therapeutic utility compared to the target compound .
Biological Activity
The compound 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide represents a significant area of research due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial actions. This article delves into its synthesis, biological mechanisms, and various studies that highlight its efficacy.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 367.47 g/mol. The structure features a triazole ring which is known for its biological activity, particularly in medicinal chemistry.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its effects against cancer cells and bacteria.
Anticancer Activity
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines, particularly in breast cancer (MDA-MB-231). The mechanism involves significant increases in annexin V-FITC positive apoptotic cells, indicating late-stage apoptosis and necrosis phases .
- Inhibition Studies : In vitro studies have demonstrated that the compound inhibits specific enzymes associated with cancer proliferation. For instance, it has shown promising results against carbonic anhydrase IX (CA IX), with IC50 values ranging from 10.93 to 25.06 nM, indicating strong selectivity over other isoforms .
- Cellular Uptake : The cellular uptake of the compound was analyzed using High-Performance Liquid Chromatography (HPLC), revealing effective absorption in MDA-MB-231 cells .
Antimicrobial Activity
- Bacterial Inhibition : The compound exhibits significant antibacterial properties, particularly against Staphylococcus aureus and Klebsiella pneumoniae. At a concentration of 50 µg/mL, it achieved inhibition rates of 80.69% against S. aureus compared to a positive control .
- Anti-biofilm Activity : The compound also demonstrates potential in inhibiting biofilm formation, an important factor in bacterial resistance .
Case Studies
Several case studies have highlighted the effectiveness of this compound:
Research Findings
Recent research has focused on the synthesis and mechanistic studies of related compounds which share structural similarities with our target compound. These studies often employ computational modeling to predict interactions at the molecular level, enhancing our understanding of how these compounds exert their biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
